molecular formula C13H12N2 B1208564 2H-Pyrido(3,4-b)indole, 1,2-dimethyl- CAS No. 6801-22-5

2H-Pyrido(3,4-b)indole, 1,2-dimethyl-

Cat. No.: B1208564
CAS No.: 6801-22-5
M. Wt: 196.25 g/mol
InChI Key: WURQJRLLMSPUST-UHFFFAOYSA-N
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Description

Contextualization within Nitrogen-Containing Heterocycles Research

Nitrogen-containing heterocycles are fundamental scaffolds in the realm of organic chemistry and drug discovery. Their structural diversity and ability to interact with a wide array of biological targets make them a cornerstone of medicinal chemistry. Pyridoindoles, which feature a fused pyridine (B92270) and indole (B1671886) ring system, represent a prominent class within this group. The indole nucleus itself, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a well-established pharmacophore present in numerous natural products and synthetic drugs. The addition of a pyridine ring to create the pyridoindole core further expands the chemical space and potential for biological activity.

Significance of the Pyridoindole Scaffold in Chemical Biology Research

The pyridoindole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility has led to the development of numerous pyridoindole derivatives with a wide spectrum of pharmacological activities. Research has demonstrated that compounds based on this scaffold can exhibit potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties. For instance, certain pyrido[3,4-b]indole derivatives have shown significant antiproliferative activity against various cancer cell lines, including those of the breast, colon, melanoma, and pancreas. nih.govresearchgate.net The mechanism of action for some of these compounds involves the inhibition of key cellular targets like the MDM2-p53 pathway, which is crucial in cancer development. nih.gov

Overview of Research Directions Pertaining to 2H-Pyrido(3,4-b)indole, 1,2-dimethyl- and its Derivatives

Direct and extensive research on 2H-Pyrido(3,4-b)indole, 1,2-dimethyl- is not widely documented. However, significant research has been conducted on its close structural analogs, providing a strong indication of the potential areas of interest for the title compound. The primary research directions for related pyridoindole derivatives can be categorized as follows:

Anticancer Activity: A significant body of research focuses on the synthesis and evaluation of pyrido[3,4-b]indole derivatives as potential anticancer agents. nih.govresearchgate.netnih.gov Studies have explored how different substituents on the pyridoindole core influence cytotoxicity and the mechanism of cell death.

Antimicrobial Properties: The tetrahydro derivative, 1,2,3,4-tetrahydro-1,2-dimethyl-β-carboline , has been isolated from natural sources and has demonstrated antimicrobial activity against various bacteria and fungi.

Neuroprotective and Neuroactive Effects: The β-carboline framework, to which 2H-Pyrido(3,4-b)indole, 1,2-dimethyl- belongs, is known for its interaction with the central nervous system. Harmine, a well-known methoxy (B1213986) derivative of a β-carboline, has been investigated for its potential in treating neurological disorders and, more recently, for its ability to promote the regeneration of pancreatic beta cells, which is relevant for diabetes treatment. nih.govmountsinai.orgmdpi.com

Synthesis Methodology: A considerable amount of research is dedicated to developing efficient synthetic routes to the pyridoindole core and its derivatives. The Pictet-Spengler reaction and the Fischer indole synthesis are two classical and widely employed methods for constructing this heterocyclic system. nih.govrsc.orgwikipedia.orgresearchgate.netresearchgate.netnih.govorganic-chemistry.orgresearchgate.netyoutube.comnih.govtandfonline.com

Interactive Data Table: Properties of 2H-Pyrido(3,4-b)indole, 1,2-dimethyl-

PropertyValue
Chemical Formula C₁₃H₁₂N₂
Synonyms 1,2-Dimethyl-2H-β-carboline, 1,2-dimethyl-2H-pyrido[3,4-b]indole
Parent Compound 2H-Pyrido[3,4-b]indole (β-Carboline)
Chemical Class Pyridoindole, β-Carboline

Detailed Research Findings on Pyridoindole Derivatives

While specific data for 2H-Pyrido(3,4-b)indole, 1,2-dimethyl- is sparse, research on its derivatives offers valuable insights.

Anticancer Research on Pyrido[3,4-b]indole Derivatives

A study on novel pyrido[3,4-b]indoles revealed potent broad-spectrum anticancer activity. nih.gov The research highlighted that specific substitutions at the C1 and C6 positions of the pyridoindole ring system were crucial for activity. For example, a 1-naphthyl group at C1 combined with a methoxy group at C6 resulted in a compound with high potency against various cancer cell lines. nih.gov These findings underscore the tunability of the pyridoindole scaffold for developing targeted anticancer therapies.

Antimicrobial Activity of a Tetrahydro-β-carboline Derivative

The naturally occurring tetrahydro derivative, 1,2,3,4-tetrahydro-1,2-dimethyl-β-carboline , has been isolated from the seeds of Chrysophyllum albidum. Studies have shown its activity against several microorganisms.

Interactive Data Table: Antimicrobial Activity of a Tetrahydro-Derivative

OrganismActivity
Candida albicansActive
Candida pseudotropicalisActive
Escherichia coliActive
Staphylococcus aureusActive
Pseudomonas aeruginosaActive
Bacillus subtilisActive

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6801-22-5

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

1,2-dimethylpyrido[3,4-b]indole

InChI

InChI=1S/C13H12N2/c1-9-13-11(7-8-15(9)2)10-5-3-4-6-12(10)14-13/h3-8H,1-2H3

InChI Key

WURQJRLLMSPUST-UHFFFAOYSA-N

SMILES

CC1=C2C(=C3C=CC=CC3=N2)C=CN1C

Canonical SMILES

CC1=C2C(=C3C=CC=CC3=N2)C=CN1C

Other CAS No.

109847-05-4

Synonyms

melinonine F
melinonine-F

Origin of Product

United States

Synthetic Methodologies for 2h Pyrido 3,4 B Indole, 1,2 Dimethyl and Its Structural Analogues

Traditional Synthetic Routes to the Pyrido[3,4-b]indole Core

Traditional methods for constructing the pyrido[3,4-b]indole skeleton have been the bedrock of β-carboline chemistry for over a century. These routes typically involve the formation of the pyridine (B92270) ring fused to an existing indole (B1671886) moiety through cyclization and condensation reactions.

The Pictet-Spengler reaction, discovered in 1911, stands as a cornerstone for the synthesis of tetrahydro-β-carbolines, which are common precursors to fully aromatized β-carbolines. wikipedia.orgmdpi.com This reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526) or a tryptophan derivative, with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgresearchgate.net The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic attack on the electron-rich indole ring to form a new six-membered ring. wikipedia.org

For the synthesis of 1-methyl substituted β-carbolines, acetaldehyde (B116499) (ethanal) is used as the carbonyl component in the Pictet-Spengler reaction with tryptamine or its derivatives. sciforum.net The resulting 1-methyl-1,2,3,4-tetrahydro-β-carboline can then be oxidized to the aromatic 1-methyl-β-carboline (harman). nih.gov The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of the cyclization. wikipedia.orgmdpi.com

A plausible reaction scheme is as follows:

Step 1: Pictet-Spengler Condensation: Tryptamine reacts with acetaldehyde in an acidic medium to form a Schiff base, which then cyclizes to yield 1-methyl-1,2,3,4-tetrahydro-β-carboline.

Step 2: Oxidation: The resulting tetrahydro-β-carboline is oxidized to the corresponding aromatic β-carboline, 1-methyl-9H-pyrido[3,4-b]indole (harman).

Condensation reactions are fundamental to the formation of the pyrido[3,4-b]indole core. The Pictet-Spengler reaction itself is a prime example of a condensation followed by cyclization. wikipedia.org Other condensation strategies involve the reaction of tryptophan derivatives with various carbonyl compounds. For instance, the reaction of L-tryptophan with α-dicarbonyl compounds like methylglyoxal (B44143) can lead to the formation of 1-(1-hydroxyethyl)-β-carboline derivatives. nih.gov These reactions often proceed through the formation of an imine or enamine intermediate, followed by cyclization and subsequent oxidation or rearrangement to yield the aromatic β-carboline core. nih.govresearchgate.net

The synthesis of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-ones has been achieved through a two-step process starting from 3-substituted β-carbolines, involving N-oxidation followed by rearrangement in acetic anhydride. nih.govresearchgate.net While not a direct route to the parent pyrido[3,4-b]indole, this demonstrates the utility of condensation and rearrangement sequences in modifying the β-carboline scaffold.

Advanced and Modern Synthetic Strategies

To overcome the limitations of traditional methods, such as harsh reaction conditions and limited substrate scope, modern synthetic strategies have been developed. These often employ transition metal catalysis and novel reaction cascades to afford pyrido[3,4-b]indoles with greater efficiency and diversity.

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocycles, including pyrido[3,4-b]indoles. Palladium- and rhodium-catalyzed reactions are particularly prominent. st-andrews.ac.ukresearchgate.net For instance, Rh(I)-catalyzed [2 + 2 + 2] cyclization reactions have been employed to construct the pyrido[3,4-b]indole framework in a single step, forming three new rings. mackenzie.br

Palladium-catalyzed coupling reactions, such as the Sonogashira reaction, can be used to prepare diynylnitrile substrates which then undergo a Pd(0)-catalyzed tandem cyclotrimerization to yield annulated pyrido[3,4-b]indoles. st-andrews.ac.uk These methods offer high yields and can be performed under mild conditions. st-andrews.ac.uk

The table below summarizes some transition metal-catalyzed approaches to the pyrido[3,4-b]indole core.

CatalystReaction TypeKey FeaturesReference
Rh(I)[2 + 2 + 2] CyclizationForms three rings in one step, high yielding. mackenzie.br
Pd(0)Tandem Catalytic CyclotrimerizationMulticomponent approach, sensitive to electronic effects. st-andrews.ac.uk
CuI/PdCl₂(PPh₃)₂Multi-step reactionUsed in the synthesis of 9-Methyl-9H-beta-carboline. chemicalbook.com

Dehydrative transformations offer another modern route to pyridoindoles. For example, a POCl₃-mediated dehydrative transformation of spirooxindoles can lead to the formation of the pyrido[2,3-b]indole ring system through ring expansion and construction of the pyridine ring. This method utilizes readily available starting materials like isatin.

The synthesis of the target compound, 2H-Pyrido(3,4-b)indole, 1,2-dimethyl-, requires the specific introduction of methyl groups at the C-1 and N-2 positions.

C-1 Methylation: As mentioned in the traditional routes, the Pictet-Spengler reaction with acetaldehyde is a common method to introduce the methyl group at the C-1 position. sciforum.net This leads to the formation of 1-methyl-1,2,3,4-tetrahydro-β-carboline, which can be subsequently oxidized.

N-2 Methylation: The methylation of the pyridine nitrogen (N-2) of the β-carboline ring is a crucial step. This can be achieved on the pre-formed β-carboline skeleton. N-methylation of indoles and related heterocycles can be accomplished using various reagents. Dimethyl carbonate (DMC) in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) or N,N,N',N'-tetramethylethylenediamine (TMEDA) is an environmentally friendly option that provides high yields of N-methylated products. st-andrews.ac.uknih.govnih.govtandfonline.com The Eschweiler-Clarke reaction on the freebase β-carboline (norharmane) is another method to produce 9-methyl-9H-β-carboline. chemicalbook.com While this refers to N-9 methylation, similar principles can be applied for N-2 methylation of the pyridinium (B92312) nitrogen, which would result in a permanently charged N-methyl-β-carbolinium salt. nih.govnih.govacs.org

A potential synthetic pathway to obtain 2H-Pyrido(3,4-b)indole, 1,2-dimethyl- could therefore involve:

Pictet-Spengler reaction of tryptamine with acetaldehyde to yield 1-methyl-1,2,3,4-tetrahydro-β-carboline.

Oxidation to form 1-methyl-9H-pyrido[3,4-b]indole (harman).

N-methylation at the N-2 position. This step would likely form a quaternary pyridinium salt, 1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium. The neutral 2H-Pyrido(3,4-b)indole, 1,2-dimethyl- would be a less stable tautomer.

The table below outlines the key reactions for substituent introduction.

PositionReactionReagentsReference
C-1Pictet-Spengler ReactionTryptamine, Acetaldehyde sciforum.net
N-2N-MethylationDimethyl Carbonate (DMC), DABCO or TMEDA st-andrews.ac.uknih.govtandfonline.com
Formation of N-methyl-β-carbolinium salts nih.govnih.gov

Investigation of Reaction Mechanisms and Pathway Elucidation

The synthesis of the 2H-Pyrido(3,4-b)indole core, also known as the β-carboline skeleton, is most effectively achieved through the Pictet-Spengler reaction. rsc.org This reaction has been a cornerstone in the synthesis of a vast array of natural and synthetic indole alkaloids. researchgate.net The elucidation of its mechanism has been crucial for optimizing reaction conditions and extending its applicability.

The generally accepted mechanism for the Pictet-Spengler reaction begins with the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone. wikipedia.org In the presence of an acid catalyst, this condensation forms a Schiff base, which is then protonated to generate a highly electrophilic iminium ion intermediate. rsc.orgwikipedia.org The driving force of the reaction is the subsequent intramolecular electrophilic attack of the electron-rich indole nucleus at the C-2 position onto this iminium ion. acs.org This step, a 6-endo-trig cyclization, results in the formation of a spirocyclic intermediate. rsc.orgwikipedia.org The reaction cascade concludes with a rearrangement and deprotonation to afford the final 1,2,3,4-tetrahydro-β-carboline product. wikipedia.org

Acid catalysis is paramount in most Pictet-Spengler reactions. Both Brønsted acids (e.g., TFA, HCl, p-TsOH) and Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) are employed to activate the carbonyl substrate, thereby facilitating the initial condensation and the subsequent cyclization. rsc.org The choice and amount of catalyst are critical; an excess of a strong Brønsted acid can protonate the starting amine, diminishing its nucleophilicity and hindering the reaction. rsc.org Conversely, insufficient catalysis can lead to slow reaction rates. rsc.org Research has also explored catalyst-free conditions, particularly when highly electrophilic imines are generated, which can proceed to cyclize under reflux in solvents like benzene (B151609) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). rsc.org

Beyond chemical synthesis, pathway elucidation also extends to biosynthesis, where enzymes execute highly specific Pictet-Spengler-type reactions. For instance, strictosidine (B192452) synthase is a key enzyme that catalyzes the condensation between tryptamine and secologanin (B1681713) to form strictosidine, which contains the tetrahydro-β-carboline moiety, with high stereocontrol. nih.gov The study of such enzymatic pathways provides insight into the formation of complex natural products and offers templates for developing biocatalytic synthetic routes. nih.govnih.gov

Catalyst TypeExample CatalystRole in MechanismReference
Brønsted AcidTrifluoroacetic Acid (TFA)Protonates the carbonyl group to form a more electrophilic iminium ion. rsc.org
Lewis AcidYtterbium(III) triflate (Yb(OTf)₃)Coordinates to the carbonyl oxygen, increasing its electrophilicity. rsc.org
Enzyme (Biocatalyst)Strictosidine SynthaseCatalyzes the stereoselective condensation and cyclization of tryptamine and secologanin. nih.gov
Solvent (Catalyst-Free)Hexafluoroisopropanol (HFIP)Can promote the reaction without an external catalyst, especially with activated substrates. rsc.org

Stereoselective Synthesis and Chiral Analogue Preparation

The synthesis of 2H-Pyrido(3,4-b)indole, 1,2-dimethyl- and its analogues often requires control of stereochemistry, as the introduction of a substituent at the C-1 position creates a chiral center. wikipedia.org The development of stereoselective methods to prepare enantiomerically pure β-carbolines is a significant focus in organic synthesis due to the stereospecific bioactivity of many of these alkaloids. researchgate.net

Several strategies have been established for the asymmetric synthesis of the tetrahydro-β-carboline framework. These can be broadly categorized as substrate-controlled, auxiliary-controlled, and catalyst-controlled methods.

Substrate-controlled synthesis utilizes chiral starting materials. The classic example involves using enantiopure tryptophan or its esters as the amine component. wikipedia.orgnih.gov The inherent chirality of the amino acid influences the stereochemical outcome of the Pictet-Spengler cyclization, leading to the formation of diastereomeric cis and trans products, with selectivity often dependent on reaction conditions. wikipedia.orgnih.gov

Auxiliary-controlled synthesis involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical course of the reaction. For example, Ellman's sulfinamide has been successfully used as a chiral auxiliary for the stereoselective synthesis of tetrahydro-β-carboline alkaloids. researchgate.net The auxiliary guides the facial selectivity of the key bond-forming step and is subsequently cleaved to reveal the chiral product.

Catalyst-controlled synthesis represents a highly efficient and atom-economical approach. This area has seen significant advances through both organocatalysis and biocatalysis.

Chiral Brønsted acids , particularly chiral phosphoric acids, have emerged as powerful catalysts for the enantioselective Pictet-Spengler reaction. researchgate.netacs.org These catalysts can create a chiral environment around the iminium ion intermediate, effectively controlling the approach of the indole nucleophile to favor the formation of one enantiomer over the other, achieving high yields and enantiomeric excesses (ee). acs.org

Biocatalysis offers exceptional stereoselectivity. Enzymes such as strictosidine synthase homologs and engineered imine reductases (IREDs) are used to synthesize chiral tetrahydro-β-carbolines. nih.govacs.org IREDs, for instance, have been employed for the asymmetric reduction of cyclic iminium precursors to furnish enantiocomplementary products with high optical purity (>99% ee). acs.org

These methodologies enable the preparation of a wide range of chiral analogues of 2H-Pyrido(3,4-b)indole, 1,2-dimethyl-, including those with diverse substituents and fused-ring systems, which are crucial for exploring structure-activity relationships. acs.orgnih.gov

MethodKey Reagent/CatalystDescriptionAchieved SelectivityReference
Substrate ControlL-Tryptophan Methyl EsterThe inherent chirality of the starting material directs the stereochemical outcome.Diastereomeric mixtures (cis/trans) rsc.orgnih.gov
Auxiliary Control(R)-tert-butanesulfinamide (Ellman's Auxiliary)A chiral auxiliary is temporarily attached to guide the reaction stereoselectively.High diastereoselectivity researchgate.net
OrganocatalysisChiral Phosphoric AcidCatalyzes enantioselective transfer hydrogenation of hydroxylactams to form enantioenriched products.Up to 90% ee acs.org
BiocatalysisImine Reductases (IREDs)Enzymatic reduction of imine precursors to yield highly enantioenriched products.>99% ee acs.org

Advanced Spectroscopic and Structural Characterization of 2h Pyrido 3,4 B Indole, 1,2 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopic Analysis

A ¹H NMR spectrum for 2H-Pyrido(3,4-b)indole, 1,2-dimethyl- would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), would indicate the electronic environment of the proton. The integration of the signals would correspond to the number of protons generating the signal. Furthermore, the splitting pattern (e.g., singlet, doublet, triplet) would reveal the number of neighboring protons, providing crucial connectivity information. A detailed analysis would involve assigning each signal to a specific proton on the pyrido-indole core and the two methyl groups.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in 2H-Pyrido(3,4-b)indole, 1,2-dimethyl- would produce a distinct signal. The chemical shifts would differentiate between aromatic, olefinic, and aliphatic carbons, as well as those bonded to heteroatoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH, CH₂, and CH₃ groups.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Studies

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. An IR spectrum for the target compound would display characteristic absorption bands for specific functional groups. Key expected bands would include C-H stretching vibrations for the aromatic and methyl groups, C=C and C=N stretching vibrations within the aromatic rings, and potentially other fingerprint region vibrations unique to the β-carboline skeleton.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion ([M]⁺ or [M+H]⁺), confirming the molecular formula. The mass spectrum would also show a characteristic fragmentation pattern, where the molecule breaks into smaller, charged fragments. Analyzing these fragments would provide further structural evidence and help confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structural Confirmation

If a suitable single crystal of 2H-Pyrido(3,4-b)indole, 1,2-dimethyl- could be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the exact geometry and conformation of the molecule. It is the definitive method for structural elucidation.

Without access to peer-reviewed studies or spectral databases containing this information for 2H-Pyrido(3,4-b)indole, 1,2-dimethyl-, any attempt to populate the requested sections would be speculative and not based on established scientific findings.

Biochemical and Pharmacological Research into 2h Pyrido 3,4 B Indole, 1,2 Dimethyl Bioactivity

In Vitro Biological Activity Evaluation

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Inhibition)

While the β-carboline scaffold is explored for various biological activities, specific research data on the inhibition of carbonic anhydrases by 2H-Pyrido(3,4-b)indole, 1,2-dimethyl- was not found in the reviewed literature. However, studies have extensively documented the inhibitory effects of methylated β-carboline derivatives on other enzyme systems, notably Monoamine Oxidase (MAO) and mitochondrial respiratory chain complexes.

Beta-carbolines are recognized as endogenous inhibitors of MAO. nih.gov Research on purified MAO-A revealed that various β-carboline derivatives act as reversible, competitive, and selective inhibitors. nih.gov Specifically, N-methylated derivatives demonstrated significant potency. nih.gov Among the most effective inhibitors of purified MAO-A were harmine, 2-methylharminium, and 2,9-dimethylharminium, with low Ki values of 5 nM, 69 nM, and 15 nM, respectively. nih.gov These potent inhibitors interact with the covalently bound flavin of the enzyme, inducing distinct spectral changes that correlate with their inhibitory efficacy. nih.gov The presence of β-carboline alkaloids like harman (B1672943) and norharman in food products such as soy sauce has also been linked to the inhibition of MAO-A and MAO-B isozymes in vitro. mdpi.com

Furthermore, N-methylated β-carbolinium compounds (N-Me-BCs), which are structural analogs of the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), have been shown to inhibit mitochondrial respiration. nih.gov These compounds, including 2,9-N,N-dimethyl analogs, inhibit both NADH-linked respiration (Complex I) and succinate-supported respiration (Complex II). nih.gov The inhibition of both Complex I and Complex II by N-Me-BCs occurs at similar concentrations, which could enhance their potential chronic neurotoxicity. nih.gov

Table 1: Inhibition of Monoamine Oxidase A (MAO-A) by β-Carboline Derivatives

Compound Inhibition Constant (Ki) Type of Inhibition
Harmine 5 nM Reversible, Competitive
2-Methylharminium 69 nM Reversible, Competitive
2,9-Dimethylharminium 15 nM Reversible, Competitive
Harmaline 48 nM Reversible, Competitive

Data sourced from a study on purified MAO A. nih.gov

Antimicrobial and Antifungal Activity Assessment in Cell-Based or Microbiological Assays

The β-carboline ring system is a recognized pharmacophore with various pharmacological activities, including antimicrobial functions. jst.go.jp Numerous studies have investigated the antimicrobial and antifungal potential of synthetic and naturally occurring β-carboline derivatives.

For instance, research has demonstrated that certain β-carboline alkaloids and their derivatives possess antifungal properties against pathogenic fungi like Cryptococcus neoformans and C. gattii. nih.gov In one study, the synthetic β-carboline 8-nitroharmane was identified as a significant inhibitor of several genotypes of these pathogenic Cryptococcus species, suggesting its potential as a lead compound for new antifungal therapies. nih.gov Other research has focused on synthesizing novel β-carboline derivatives to test against plant pathogenic fungi. mdpi.comnih.gov C1-substituted acylhydrazone β-carboline analogues and hybrids with aryl-1,2,3-triazoles have shown promising antifungal activity against various phytopathogenic fungi like F. oxysporum, F. graminearum, and Botrytis cinerea. mdpi.comsigmaaldrich.com

While the broader class of β-carbolines exhibits notable antimicrobial and antifungal activities, specific data evaluating the efficacy of 2H-Pyrido(3,4-b)indole, 1,2-dimethyl- were not available in the consulted research. The existing studies focus on other substitution patterns on the β-carboline nucleus. nih.govmdpi.comnih.govsigmaaldrich.com

Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines (in vitro)

The cytotoxic potential of β-carboline derivatives has been extensively studied, with many compounds showing activity against various human cancer cell lines. nih.gov Research into the closely related quaternary derivative, the 2,9-dimethyl-beta-carbolinium (B1194821) ion (2,9-Me₂NH⁺), has revealed significant and preferential neurotoxicity towards dopaminergic neurons in primary mesencephalic cultures. nih.gov

This neurotoxicity is characterized by a progressive deterioration of neuronal morphology, an increase in free radical production, and activation of caspase-3, indicating an apoptotic cell death mechanism. nih.gov Concurrently, a decrease in respiratory activity, mitochondrial membrane potential, and ATP content contributes to the toxicity, with some cells also dying via necrosis. nih.gov These findings underscore the susceptibility of dopaminergic neurons to this potent, oxidative stress-generating neurotoxin. nih.gov

Broader studies on other β-carboline derivatives have confirmed their antiproliferative effects across a range of cancer types. Bivalent β-carbolines linked by an alkyl diamine chain displayed good antiproliferative activities, with IC₅₀ values often below 10 µM against a panel of human tumor cell lines including breast (MCF-7), colon (HCT-116), and ovarian (SK-OV-3) cancer. jst.go.jp Similarly, various β-carboline hybrids, such as those combined with coumarin (B35378) or imidazolium (B1220033) salts, have shown considerable cell growth inhibition and cytotoxicity against lines like HeLa and A549. nih.gov For example, a cyclized 1H-pyrido[3,4-b]indol-1-one derivative demonstrated a GI₅₀ value of 54 nM in antiproliferative studies. nih.gov

Table 2: Antiproliferative Activity of a Bivalent β-Carboline (Compound 8)

Cell Line Cancer Type IC₅₀ (µM)
MCF-7 Human Breast Cancer 1.39
769-P Human Adenocarcinoma 1.96
A375 Human Malignant Melanoma 1.42
SK-OV-3 Human Ovarian Cancer 1.49
HCT-116 Human Colon Carcinoma 1.32
BGC-823 Human Gastric Cancer 1.96
Eca-109 Human Esophageal Squamous Carcinoma 1.63

Data sourced from a study on a series of alkyl diamine linked bivalent β-carbolines. jst.go.jp

Receptor Modulation and Ligand Binding Studies

Dopamine (B1211576) Receptor Binding Characterization

The β-carboline structure has significant interactions with the dopaminergic system. Research has established that the 2,9-dimethyl-beta-carbolinium ion (2,9-Me₂NH⁺) is a neurotoxin that causes the preferential death of dopaminergic neurons. nih.gov Interestingly, this selective toxicity was found not to be attributable to cellular uptake via the dopamine transporter, suggesting alternative mechanisms of action within the dopaminergic system. nih.gov The toxic effects are linked to the induction of oxidative stress and mitochondrial dysfunction, leading to apoptotic cell death. nih.gov

The broader family of carbolines has been investigated for direct receptor binding. For example, novel tetrahydro-carboline derivatives have been identified as selective antagonists for the dopamine D3 receptor, which is a target for antipsychotic treatments. nih.gov The parent molecule of β-carbolines, tryptamine (B22526), is known to regulate the activity of dopaminergic systems. wikipedia.org While these findings strongly link the β-carboline scaffold to the dopaminergic system, specific receptor binding characterization and affinity values for 2H-Pyrido(3,4-b)indole, 1,2-dimethyl- at dopamine receptors are not provided in the reviewed literature.

Estrogen Receptor Alpha (ERα) Binding and Modulation

Research into the interaction between 2H-Pyrido(3,4-b)indole, 1,2-dimethyl- and the estrogen receptor alpha (ERα) is still in a nascent stage. While the broader class of indole-based compounds has been a subject of interest for ERα modulation, specific data on the 1,2-dimethyl derivative of 2H-Pyrido(3,4-b)indole is not extensively available in peer-reviewed literature.

However, the foundational pyrido[3,4-b]indole scaffold has been identified in patent literature as a potential framework for developing estrogen receptor modulators. A patent for tetrahydro-pyrido[3,4-b]indole derivatives describes their potential use in conditions or diseases that are mediated or dependent on estrogen receptors. google.comgoogle.com This suggests that the core structure of the compound is recognized for its potential to interact with this biological target.

Further research has shown that other indole (B1671886) compounds, such as indole-3-carbinol (B1674136) (I3C) and its metabolite 3,3'-diindolylmethane (B526164) (DIM), can modulate ERα. nih.gov For instance, studies have demonstrated that DIM can reduce the expression of ERα mRNA in breast cancer cell lines. nih.gov Some research also indicates that low concentrations of DIM might activate the ERα signaling pathway. nih.gov While these findings relate to different molecules, they underscore the recognized potential of the indole core in ERα modulation, providing a rationale for investigating compounds like 2H-Pyrido(3,4-b)indole, 1,2-dimethyl-. At present, direct evidence and detailed binding studies for this specific compound are lacking.

Cellular Mechanisms of Action Investigations

The exploration of how 2H-Pyrido(3,4-b)indole, 1,2-dimethyl- functions at a cellular level is an emerging area of research. Preliminary studies have focused on its potential role as a potentiator of the CFTR protein and its influence on specific cellular pathways.

CFTR Potentiator Activity and Gating Defect Correction in Cellular Models

The cystic fibrosis transmembrane conductance regulator (CFTR) is an ion channel crucial for fluid and electrolyte balance in epithelial tissues. Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder characterized by defects in protein folding, trafficking, or channel gating. Small molecules that can restore the function of these faulty channels are known as potentiators.

While direct studies on 2H-Pyrido(3,4-b)indole, 1,2-dimethyl- are not available, research on structurally related compounds provides a basis for its investigation as a CFTR potentiator. A class of compounds based on the spiro[piperidine-4,1-pyrido[3,4-b]indole] scaffold has been identified as "co-potentiators." nih.gov These molecules act in synergy with existing potentiators to enhance the activity of certain CFTR mutants. nih.gov

Furthermore, a high-throughput screening campaign identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemical scaffold for CFTR potentiators. acs.org This indicates that the broader pyrido-indole chemical structure is a promising starting point for the development of new CFTR modulators. These findings suggest a potential, yet unconfirmed, role for 2H-Pyrido(3,4-b)indole, 1,2-dimethyl- in correcting gating defects in cellular models of cystic fibrosis, though specific experimental data for this compound is needed to validate this hypothesis.

Modulation of Specific Cellular Pathways and Targets

Beyond its potential effects on ERα and CFTR, the broader class of pyrido[3,4-b]indoles has been investigated for its impact on other cellular pathways, particularly in the context of cancer research. Although not specific to the 1,2-dimethyl derivative, these studies provide insight into the potential biological activities of this chemical family.

One area of investigation for related indole compounds is their interaction with the aryl hydrocarbon receptor (AhR). For example, 3,3'-diindolylmethane (DIM) is a known AhR ligand, and its binding to this receptor is thought to be linked to its effects on ERα expression. nih.gov

Currently, there is a lack of specific research identifying the cellular pathways and targets directly modulated by 2H-Pyrido(3,4-b)indole, 1,2-dimethyl-. Future research will need to employ techniques such as gene expression profiling and pathway analysis to elucidate the specific cellular mechanisms of action for this compound.

Structure Activity Relationship Sar and Computational Studies

Systematic Structural Modifications and Analog Design for Biological Activity

Systematic modifications of the β-carboline ring system have been a cornerstone of medicinal chemistry efforts to develop novel therapeutic agents. nih.gov Research has demonstrated that substitutions at positions C1, C2, C3, C6, C7, and N9 of the pyrido[3,4-b]indole core are critical in determining the pharmacological profile. researchgate.netnih.gov

Modifications at the C1-Position: The C1 position is a frequent target for modification. While the parent compound features a methyl group, replacing it with larger, more complex aryl or heteroaryl substituents has been shown to enhance certain biological activities. For instance, the introduction of a 1-naphthyl group at C1, combined with a methoxy (B1213986) group at C6, resulted in compounds with potent, broad-spectrum anticancer activity. nih.gov Similarly, studies on 1-aryl-β-carbolines identified that a 3-indolyl substituent at the C1-position was important for high-affinity binding to 5-hydroxytryptamine (serotonin) receptors. acs.org

Modifications at the N2-Position: The methylation at the N2 position, which confers a positive charge to the pyridine (B92270) ring, is a key feature of 2H-Pyrido(3,4-b)indole, 1,2-dimethyl-. This quaternization significantly impacts the molecule's properties. Studies have shown that N2-benzylated β-carbolinium bromides are among the most potent derivatives against various human tumor cell lines, with IC50 values often in the low micromolar range. nih.gov This suggests that a positive charge at N2 is favorable for certain cytotoxic activities.

Modifications at Other Positions:

C3-Position: The incorporation of appropriate substituents at the C3 position can enhance antitumor activity. mdpi.com For example, linking oxadiazole and piperazine moieties at this position has been explored to improve the pharmacological profile. mdpi.com

C6 and C7-Positions: Substitutions on the indole (B1671886) ring, particularly at C6 and C7, have been shown to influence activity. The presence of electron-withdrawing groups like halogens (chlorine, fluorine) at C6 can boost antimalarial efficacy. nih.gov Conversely, methoxy groups at C6 or C7 are often found in potent compounds targeting cancer cells or serotonin receptors. nih.govacs.org

N9-Position: Modification at the indole nitrogen (N9) can also have a profound effect. While an N9-methyl group was found to disrupt binding interactions with the MDM2 protein, a 3-phenylpropyl substituent at the N9-position was found to be optimal for potent cytotoxic agents in a series of asymmetric dimeric β-carbolines. nih.govnih.gov

These systematic modifications have led to the design of numerous analogs with enhanced potency and selectivity for various biological targets, including cyclin-dependent kinases (CDKs), topoisomerases, and serotonin receptors. mdpi.com

Correlation of Molecular Structure with Observed Biological Responses

The biological activities of β-carboline derivatives are strongly correlated with their molecular structure, including the nature, number, and position of substituents. researchgate.net The planar, tricyclic structure of the β-carboline nucleus allows it to intercalate into DNA, which is a proposed mechanism for the antitumor and antiparasitic activity of many derivatives. nih.govscielo.br

Studies correlating DNA binding affinity with cytotoxic activity have shown a linear relationship for many β-carboline derivatives. scielo.br For example, compounds with an N,N-dimethylaminophenyl group at position 1 exhibited the highest DNA binding constants (Kb) and were also the most active against a panel of human cancer cell lines. scielo.br This suggests that for these compounds, the mechanism of action is likely related to their interaction with DNA. scielo.br

The quaternization of the N2-nitrogen, as seen in 2H-Pyrido(3,4-b)indole, 1,2-dimethyl-, generally enhances cytotoxicity. The positive charge is believed to facilitate interactions with negatively charged biological macromolecules like DNA. The antitumor pharmacophore for this class of compounds has been suggested to involve positions 1, 2, 3, 7, and 9 of the β-carboline ring. nih.gov

The table below summarizes the general SAR findings for β-carboline derivatives based on substituent positions.

PositionFavorable Substituents for ActivityResulting Biological Activity
C1 Large aryl groups (e.g., Naphthyl, Indolyl)Anticancer, Serotonin Receptor Binding
N2 Alkylation/Benzylation (Quaternization)Potent Anticancer
C3 Heterocyclic moieties (e.g., Oxadiazole)Anticancer
C6 Methoxy, HalogensAnticancer, Antimalarial, Serotonin Receptor Binding
N9 3-phenylpropylPotent Anticancer

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for understanding the SAR of β-carboline derivatives, guiding the design of new analogs with improved properties.

Molecular docking is widely used to predict the binding orientation and affinity of β-carboline derivatives within the active sites of biological targets. These simulations provide insights into the specific molecular interactions that drive biological activity.

For example, docking studies of pyrido[3,4-b]indole derivatives with the MDM2 protein, a cancer target, suggested key interactions such as a hydrogen bond between a 6-methoxy group and Tyr106, pi-pi stacking with Tyr100 and His96, and hydrophobic interactions with several other residues. nih.gov These simulations also revealed that an N9-methyl group could disrupt these crucial binding interactions. nih.gov

In another study, docking of tetrahydro-β-carboline derivatives into the active site of phosphodiesterase 5 (PDE5) helped to differentiate between active and inactive analogs, revealing the conformational, steric, and lipophilic requirements for potent inhibition. nih.gov Similarly, docking simulations have been used to explore the binding modes of β-carboline derivatives with targets such as c-Met kinase, cyclin-dependent kinase 2 (CDK2), and various Plasmodium falciparum enzymes, providing a rational basis for their observed activities. proquest.comresearchgate.netnih.gov

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For β-carboline derivatives, both 2D and 3D-QSAR models have been developed to predict their antitumor activity and guide the synthesis of more potent compounds. proquest.comresearchgate.net

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have identified the key structural features required for cytotoxicity. These models have indicated that the antitumor pharmacophore of β-carbolines is marked by specific steric and electronic properties at positions 1, 2, 3, 7, and 9 of the core ring. nih.gov For instance, 3D-QSAR models suggested that bulky groups at certain positions are favorable for producing potent anticancer compounds. proquest.com The statistical robustness of these models (e.g., q² values > 0.5) indicates good predictive ability, making them useful for designing new derivatives with potentially enhanced activity. nih.govresearchgate.net

Theoretical modeling is used to calculate the electronic and conformational properties of β-carboline molecules, which are crucial determinants of their interaction with biological targets. The planarity of the aromatic β-carboline ring system is a key feature that facilitates DNA intercalation. scielo.br The distribution of electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and dipole moment are important electronic properties that influence ligand-receptor interactions.

Studies have shown a significant correlation between activity and descriptors such as lipophilicity (logP) and the number of hydrogen bond acceptors. researchgate.net The quaternization of the N2-nitrogen in 2H-Pyrido(3,4-b)indole, 1,2-dimethyl- significantly alters its electronic properties, creating a delocalized positive charge that can enhance electrostatic interactions with target macromolecules. Understanding these fundamental properties is essential for a complete picture of the SAR and for the rational design of new, more effective β-carboline-based therapeutic agents.

Future Research Directions for 2h Pyrido 3,4 B Indole, 1,2 Dimethyl

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount for enabling deeper investigation into the properties and applications of 2H-Pyrido(3,4-b)indole, 1,2-dimethyl-. While classical methods for constructing the β-carboline core, such as the Pictet-Spengler and Bischler-Napieralski reactions, provide a foundation, future research should focus on developing more advanced and efficient strategies.

Key areas for exploration include:

Catalytic and Greener Approaches: Research into metal-catalyzed cross-coupling and C-H activation/functionalization reactions could provide more direct and atom-economical routes to the pyridoindole core and its derivatives. acs.org Developing protocols that utilize environmentally benign solvents and reagents is also a critical goal. acs.org

Asymmetric Synthesis: The development of stereoselective synthetic methods is crucial for producing enantiomerically pure forms of pyridoindole derivatives, which is often essential for elucidating specific biological activities and understanding structure-activity relationships (SAR).

Flow Chemistry and Automation: Implementing continuous flow synthesis and automated platforms can accelerate the production of 2H-Pyrido(3,4-b)indole, 1,2-dimethyl- and a library of its analogs. This would facilitate rapid SAR studies and supply material for extensive biological screening. A recent study highlighted a high-pressure-assisted protocol for synthesizing related pyrido[1′,2′:2,3] nih.govacs.orgnih.govtriazino[5,6-b]indole derivatives, demonstrating the potential for innovative reactor technology in this field. acs.org

Synthetic StrategyPotential AdvantagesResearch Focus
Metal-Catalyzed C-H Functionalization High atom economy, reduced number of synthetic steps.Identifying suitable catalysts and reaction conditions for the pyridoindole scaffold.
Asymmetric Catalysis Access to single enantiomers, crucial for pharmacological studies.Development of chiral catalysts and ligands for stereocontrolled cyclization.
Flow Chemistry Improved safety, scalability, and rapid optimization.Adaptation of existing batch syntheses to continuous flow systems.
Eco-Friendly Synthesis Reduced environmental impact.Use of water or bio-based solvents; minimizing hazardous reagents. acs.org

Investigation of Undiscovered Biological Activities through High-Throughput Screening

The pyridoindole scaffold is associated with a wide range of biological activities, including anticancer and antiviral properties. nih.govnih.gov However, the specific biological profile of 2H-Pyrido(3,4-b)indole, 1,2-dimethyl- remains largely uncharted. High-throughput screening (HTS) offers a powerful approach to systematically explore its potential interactions with a vast array of biological targets.

A 2020 study successfully employed HTS to identify 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as a novel class of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR). nih.govacs.org This success underscores the potential of the broader pyridoindole chemical space. Similarly, another research effort identified a series of novel pyrido[3,4-b]indoles with potent, broad-spectrum anticancer activity against aggressive cancers like pancreatic and triple-negative breast cancer. nih.gov

Future HTS campaigns for 2H-Pyrido(3,4-b)indole, 1,2-dimethyl- should focus on:

Diverse Target Classes: Screening against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and epigenetic targets could reveal unexpected activities. researchgate.net

Phenotypic Screening: Cell-based assays that measure complex physiological outcomes (e.g., cell cycle arrest, apoptosis, neurite outgrowth) can identify novel mechanisms of action without a pre-defined target.

Antimicrobial and Antiviral Screening: Given the prevalence of nitrogen-containing heterocycles in anti-infective agents, screening against panels of pathogenic bacteria, fungi, and viruses is a logical avenue for exploration.

Screening ApproachPotential OutcomesExample from Related Compounds
Target-Based HTS Identification of specific molecular targets (e.g., enzymes, receptors).Identification of pyrido[4,3-b]indoles as CFTR potentiators. nih.govacs.org
Phenotypic Screening Discovery of compounds that modulate complex cellular functions.Discovery of pyrido[3,4-b]indoles causing G2/M cell cycle arrest in cancer cells. nih.gov
Antimicrobial Screening Identification of new leads for anti-infective drug discovery.Evaluation of oxylipin mimics against citrus postharvest pathogens. mdpi.com

Advanced Mechanistic Elucidation at the Molecular and Cellular Level

Once a biological activity is identified, the next critical step is to understand its mechanism of action. For 2H-Pyrido(3,4-b)indole, 1,2-dimethyl-, this involves pinpointing its direct molecular targets and characterizing the downstream cellular consequences of their modulation.

Research has shown that related pyrido[3,4-b]indoles can act as inhibitors of the MDM2-p53 interaction, a key pathway in cancer. nih.gov Computational docking suggested specific interactions, such as hydrogen bonding and hydrophobic interactions, within the MDM2 protein binding pocket. nih.gov Another study on pyrazolo[3,4-b]pyridines as TASK-3 channel blockers used molecular docking to predict binding at the bottom of the selectivity filter in the channel's central cavity. mdpi.com

Future mechanistic studies should employ a multi-pronged approach:

Target Identification: Techniques like affinity chromatography-mass spectrometry, yeast two-hybrid screening, and thermal shift assays can be used to pull down and identify the direct binding partners of the compound.

Computational Modeling: Molecular docking and dynamics simulations can predict and rationalize the binding mode of 2H-Pyrido(3,4-b)indole, 1,2-dimethyl- to its putative targets, guiding further experimental validation.

Cellular Pathway Analysis: Following target engagement, techniques such as transcriptomics (RNA-seq) and proteomics can provide a global view of the changes in gene expression and protein levels, helping to map the affected cellular pathways.

Development of Specialized Probes and Tools Based on the Pyridoindole Scaffold

Beyond its potential as a therapeutic agent, the 2H-Pyrido(3,4-b)indole, 1,2-dimethyl- scaffold can be leveraged to create sophisticated chemical tools for basic research. Such probes are invaluable for validating targets and interrogating biological systems with high precision. Research has already suggested that the pyrido[3,4-b]indole class can serve as leads for developing new molecular tools. nih.gov

Future development in this area should include:

Fluorescent Probes: By conjugating a fluorophore to the pyridoindole structure, researchers can create probes to visualize the compound's subcellular localization and track its interaction with targets in living cells using advanced microscopy techniques.

Affinity-Based Probes: Attaching a reactive group (e.g., a photo-activatable crosslinker) and a reporter tag (e.g., biotin) creates affinity-based probes. These tools can be used to covalently label and subsequently identify binding partners from complex biological samples.

Scaffold for Fragment-Based Drug Discovery: The pyridoindole core can serve as a starting fragment for fragment-based screening, where small, simple molecules are screened for weak binding to a target, and then elaborated into more potent leads.

Probe TypeApplicationResearch Goal
Fluorescent Probe Live-cell imaging, tracking subcellular localization.Synthesize a fluorescently tagged analog of 2H-Pyrido(3,4-b)indole, 1,2-dimethyl-.
Affinity Probe Target identification and validation via covalent labeling.Develop a probe with a biotin (B1667282) tag and a photoreactive group.
Photoaffinity Label Covalently linking the compound to its target upon UV irradiation.Irreversibly map the binding site on the target protein.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.